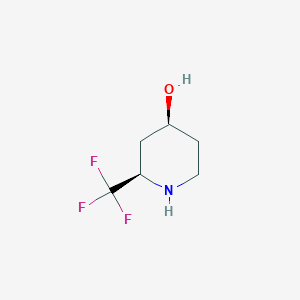

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-2-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFGDTYUQGCQBE-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R,4S)-2-(Trifluoromethyl)piperidin-4-ol: A Privileged Chiral Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chiral scaffold (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol, designed to equip researchers and drug developers with the foundational knowledge and practical insights required to leverage this unique building block in medicinal chemistry programs. We will dissect its core structural attributes, detail robust synthetic strategies, and explore its application in creating highly differentiated therapeutic candidates.

The Strategic Imperative: Why this compound?

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a significant percentage of FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a conformationally restricted scaffold that can project substituents into precise three-dimensional vectors, enabling high-affinity interactions with biological targets. The strategic incorporation of a trifluoromethyl (CF3) group elevates this common scaffold to a "privileged" status for several reasons:

-

Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) renders the CF3 group highly resistant to oxidative metabolism, a common liability for methyl groups.[3] This can significantly enhance a drug candidate's half-life and reduce metabolic burden.

-

Modulation of Basicity (pKa): The potent electron-withdrawing nature of the CF3 group markedly reduces the basicity of the piperidine nitrogen. This is a critical feature for mitigating off-target effects associated with high basicity, such as hERG channel blockade or unwanted interactions with acidic biopolymers.

-

Enhanced Lipophilicity and Binding: The CF3 group increases molecular lipophilicity (Hansch π value of +0.88), which can improve cell membrane permeability and bioavailability.[1][3] Furthermore, it can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrophobic and dipole-driven interactions, thereby increasing binding affinity and selectivity.[3]

The specific (2R,4S) stereoisomer presents these features in a spatially defined manner, offering a distinct advantage over racemic or other diastereomeric forms for achieving stereospecific target engagement.

Structural & Conformational Analysis: The Basis of Function

The functionality of this compound is intrinsically linked to its three-dimensional structure. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[4]

-

(2R,4S) Stereochemistry: This defines the absolute configuration at the two stereocenters. At carbon C2, the trifluoromethyl group is in the R configuration. At carbon C4, the hydroxyl group is in the S configuration.

-

Conformational Preference: In the most stable chair conformation, substituents on piperidine rings prefer to occupy the equatorial position to minimize 1,3-diaxial strain. However, the large steric bulk of the trifluoromethyl group creates a complex energetic landscape. Computational studies and experimental data on related 2-substituted piperidines suggest a strong preference for the conformation where the hydroxyl group at C4 occupies the equatorial position , and consequently, the trifluoromethyl group at C2 is forced into the axial position .[5][6] This axial orientation of the bulky CF3 group is a defining characteristic that dictates the molecule's overall shape and how it presents its interaction vectors.

This specific conformational arrangement is the key to its utility. The axial CF3 group can probe deep hydrophobic pockets, while the equatorial hydroxyl group is positioned to form hydrogen bonds or serve as a handle for further synthetic elaboration.

Stereoselective Synthesis: A Validated Experimental Protocol

Achieving high diastereomeric and enantiomeric purity is critical. While numerous strategies exist for synthesizing substituted piperidines, including asymmetric hydrogenation of pyridinium salts and intramolecular Mannich reactions, we present a robust, substrate-controlled protocol that provides reliable access to the desired (2R,4S) stereoisomer.[1][7][8]

Workflow for the Synthesis of this compound ```dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];

}

Caption: Logical relationships in kinase inhibitor design.

Structure-Activity Relationship (SAR) Data:

The table below illustrates a typical SAR progression where the scaffold is used to develop a potent inhibitor for a hypothetical kinase, "Kinase X". The core is attached to a hinge-binding heterocycle (e.g., a pyrimidine) via the piperidine nitrogen, and the 4-hydroxyl group is modified to probe a solvent-exposed region.

| Compound ID | R-Group (at 4-position via ether linkage) | Kinase X IC₅₀ (nM) | Metabolic Stability (t½, HLM, min) |

| 1 | -OH (Parent Scaffold) | 850 | 15 |

| 2 | -OCH₃ | 425 | 22 |

| 3 | -O-(CH₂)₂-OH | 150 | 45 |

| 4 | -O-(CH₂)₂-N(CH₃)₂ | 25 | > 90 |

Note: Data is representative and for illustrative purposes only.

Analysis of SAR:

-

Parent Scaffold (1): Shows modest activity, validating the core's ability to position the hinge-binder correctly.

-

Methyl Ether (2): Capping the hydroxyl group improves potency slightly, suggesting the H-bond donor is not essential and that this vector points toward a region that can tolerate substitution.

-

Hydroxyethyl Ether (3): The significant jump in potency indicates a favorable interaction (e.g., H-bond) is possible with a distal residue. This also improves metabolic stability.

-

Dimethylaminoethyl Ether (4): Introducing a basic nitrogen leads to a dramatic increase in potency, likely due to a salt-bridge interaction with an acidic residue (e.g., Asp or Glu) in the solvent-exposed region. This modification also significantly enhances metabolic stability, a hallmark benefit of the CF3 group.

This case study demonstrates how the this compound scaffold provides a rigid, pre-organized framework that allows medicinal chemists to systematically and logically optimize multiple drug-like properties simultaneously.

References

-

Title: Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids Source: European Journal of Organic Chemistry (Wiley-VCH) URL: [Link]

-

Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: Molecules (MDPI) URL: [Link]

-

Title: Chiral Trifluoromethylated Pyrrolidines via Cu–Catalyzed Asymmetric 1,3‐Dipolar Cycloaddition Source: Chemistry – An Asian Journal (Wiley-VCH) URL: [Link]

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Communications URL: [Link]

-

Title: Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: Scientific Reports (Nature) URL: [Link]

-

Title: Conformational analysis of 2-substituted piperazines Source: Tetrahedron Letters (Elsevier) URL: [Link]

-

Title: Conformational analysis of 2 by DFT and NMR. Source: ResearchGate URL: [Link]

-

Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: Frontiers in Plant Science URL: [Link]

-

Title: The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

-

Title: Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization Source: Current Organic Synthesis (Bentham Science) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au (ACS Publications) URL: [Link]

-

Title: Synthetic route for the synthesis of trifluoromethyl containing piperidines Source: ResearchGate URL: [Link]

-

Title: ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) Source: Letters in Applied NanoBioScience URL: [Link]

Sources

- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Fluorinated Piperidine Scaffolds: Strategic Integration in Medicinal Chemistry

[1]

Executive Summary

The piperidine ring is the most frequently encountered heterocycle in FDA-approved drugs, yet its high basicity (pKa ~11) often imposes pharmacokinetic liabilities, including poor membrane permeability and hERG channel blockade.[1][5] Strategic fluorination of the piperidine scaffold offers a precise solution.[2][4] This guide details the physicochemical rationale, synthetic methodologies, and experimental protocols for integrating fluorine into piperidine cores.[1] By leveraging the gauche effect for conformational locking and pKa modulation for bioavailability, medicinal chemists can transform this ubiquitous scaffold into a high-performance pharmacophore.[1][2][3][4][5]

Section 1: The Fluorine Advantage in Piperidines[6]

pKa Modulation and Bioavailability

The introduction of electronegative fluorine atoms onto the piperidine ring inductively withdraws electron density from the nitrogen lone pair, significantly lowering the pKa.

Impact: Lowering the pKa reduces the fraction of ionized species at physiological pH, enhancing passive membrane permeability (LogD) and reducing the risk of phospholipidosis and hERG inhibition, which are often driven by high basicity.

Conformational Control: The Gauche Effect

In 3-fluoropiperidines, the fluorine atom exhibits a counter-intuitive preference for the axial position over the sterically favored equatorial position.[1][2][5] This is driven by the gauche effect ($ \sigma_{C-H} \rightarrow \sigma^*_{C-F}

-

Protonated State: The axial preference is amplified, rigidifying the ring into a specific chair conformation.[2]

-

Application: This "conformational lock" can be used to pre-organize the ligand for receptor binding, reducing the entropic penalty of binding.[2]

Metabolic Blocking

Fluorine substitution at the C3 or C4 positions blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life (

Section 2: Visualizing Conformational Dynamics[1][3][5]

The following diagram illustrates the thermodynamic preference for the axial conformer in protonated 3-fluoropiperidine, driven by stereoelectronic effects.

Figure 1: Stereoelectronic stabilization of the axial conformer in 3-fluoropiperidines.

Section 3: Synthetic Architectures & Decision Matrix

Choosing the right synthetic route depends on the substitution pattern and the availability of precursors.[2]

Synthesis Decision Tree

Figure 2: Strategic selection of synthetic pathways based on target substitution.

Section 4: Case Study - MK-0731 (KSP Inhibitor)[1][2][3][5]

The Challenge: In the development of Kinesin Spindle Protein (KSP) inhibitors, the initial piperidine-containing lead suffered from high basicity (pKa ~10.5).[1][2][5] This resulted in:

-

High affinity for P-glycoprotein (P-gp), leading to rapid efflux and poor brain penetration.[1][2][3][4][5]

The Solution: Merck chemists introduced a fluorine atom at the C3 position of the piperidine ring.[2][4]

-

Result: The electron-withdrawing effect lowered the pKa of the piperidine nitrogen to ~8.5.[2][3][4][5]

-

Outcome: The reduced basicity decreased P-gp recognition and improved the safety profile, leading to the clinical candidate MK-0731 .[1][2][3][4][5] The axial fluorine conformation also pre-organized the molecule for the binding pocket.[2]

Section 5: Experimental Protocols

Protocol A: Synthesis of N-Boc-4,4-difluoropiperidine

Objective: Conversion of a ketone to a gem-difluoride moiety using DAST.

Reagents:

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-4-piperidone (10 mmol) and dissolve in anhydrous DCM (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Low temperature prevents elimination by-products.[1][2][3][4][5]

-

Addition: Add DAST (25 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -60°C.[1][2][3][4][5]

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) overnight (12-16 hours).

-

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃. Caution: Vigorous gas evolution (CO₂).[2][3][5]

-

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1][5]

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield N-Boc-4,4-difluoropiperidine as a white solid/oil.[1][2][3][4][5]

Protocol B: Stereoselective Synthesis of cis-3-Fluoro-4-hydroxypiperidine Derivative

Objective: Deoxofluorination with stereochemical inversion.

Reagents:

-

trans-3-Hydroxy-4-substituted-piperidine precursor (1.0 equiv)[1][2][3][4][5]

-

Triethylamine bis(hydrofluoride) (Et₃N[1][2][3][5]·3HF) (2.0 equiv)[1][2][5]

Procedure:

-

Setup: Dissolve the alcohol substrate in anhydrous DCM at -78°C under nitrogen.

-

Activator: Add Et₃N·3HF followed by XtalFluor-E.[1][2][3][4][5]

-

Reaction: Stir at -78°C for 1 hour, then warm to RT.

-

Mechanism: The reaction proceeds via an

mechanism, resulting in the inversion of the stereocenter (e.g., trans-alcohol -

Workup: Quench with 5% NaHCO₃, extract, and purify.

Section 6: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Elimination (Alkene formation) | Reaction temperature too high during DAST addition.[1][2][3][4][5] | Maintain -78°C strictly during addition. Use XtalFluor-E which is less prone to elimination than DAST.[1][2][3][4][5] |

| Incomplete Conversion | Steric hindrance or old reagent.[2][4][5] | Use fresh DAST (yellow/brown color indicates decomposition).[2][5] Increase equivalents to 3.0. |

| Poor Stereoselectivity | Ensure non-polar solvent (DCM) and low temperature to favor | |

| Glass Etching | HF generation.[2][4][5] | Use plastic/Teflon ware if possible, or minimize exposure time in glass.[1][2][5] |

References

-

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2][4][5]

-

Meanwell, N. A. (2018).[2][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1][2][5]

-

Cox, C. D., et al. (2008).[2] Kinesin Spindle Protein (KSP) Inhibitors.[1][2][5] Part 1: The Design of MK-0731. Bioorganic & Medicinal Chemistry Letters. [1][2][5]

-

O'Hagan, D. (2008).[2][5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][4][5]

-

Champagne, P. A., et al. (2015).[2][5] Stereoelectronically Controlled Cylization: Synthesis of 3-Fluoropiperidines. Organic Letters. [1][2][5]

Sources

- 1. Eganelisib - Wikipedia [en.wikipedia.org]

- 2. Buy Lasmiditan | 439239-90-4 | >98% [smolecule.com]

- 3. Lasmiditan | C19H18F3N3O2 | CID 11610526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 5. Lasmiditan - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

The Definitive Technical Guide to (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol: CAS Identification, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, navigating the complex landscape of fluorinated saturated heterocycles requires both precision in chemical informatics and a deep mechanistic understanding of molecular behavior. The compound (2R,4S)-2-(trifluoromethyl)piperidin-4-ol represents a highly valuable, stereochemically complex building block. The strategic placement of a trifluoromethyl (-CF

This technical whitepaper provides an authoritative guide on the identification, stereoselective validation, and synthetic integration of this specific diastereomer, particularly focusing on its role in the development of advanced kinase inhibitors.

Chemical Identity and Physicochemical Profiling

The first critical step in utilizing chiral building blocks is unambiguous identification. Sourcing a racemic mixture or unspecified stereoisomers of 2-(trifluoromethyl)piperidin-4-ol often leads to batch-to-batch variability, complex downstream separations, and off-target toxicity in drug candidates.

The specific relative stereochemistry of the (2R,4S) isomer—where the -CF

Table 1: Physicochemical and Registry Data for this compound

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 911298-14-1 (Frequently supplied as the HCl salt) [2] |

| Molecular Formula | C |

| Molecular Weight | 169.14 g/mol (Free base) [3] |

| Stereochemistry | Relative (2R,4S) configuration |

| Key Structural Feature | Fluorine-induced dipole modulating adjacent amine pKa |

Stereoselective Validation and Analytical Workflows

In drug development, every protocol must function as a self-validating system. When sourcing or synthesizing CAS 911298-14-1, relying solely on vendor certificates of analysis is insufficient. The causality behind our rigorous analytical choices is rooted in the absolute necessity to differentiate the (2R,4S) diastereomer from its (2S,4S) or (2R,4R) counterparts, as well as its enantiomer.

Step-by-Step Methodology: Stereochemical Verification

-

Sample Preparation: Dissolve 5 mg of the piperidine HCl salt in 0.5 mL of D

O (or CD -

F NMR Spectroscopy: Acquire a

-

2D NOESY NMR (Nuclear Overhauser Effect Spectroscopy): This is the critical self-validating step. By analyzing the through-space interactions between the proton at C2 and the protons at C4/C6, you map the axial/equatorial relationships. In the (2R,4S) configuration, specific NOE cross-peaks will confirm the relative spatial relationship between the -CF

and -OH groups. -

Chiral HPLC Analysis: To ensure enantiomeric excess (ee > 99%), run the sample on a chiral stationary phase (e.g., Chiralpak AD-H) using an isocratic mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1). The retention time must perfectly match an authenticated (2R,4S) reference standard.

Step-by-step self-validating analytical workflow for (2R,4S)-2-CF3-piperidin-4-ol.

Applications in Medicinal Chemistry: Targeting Syk Kinase

The integration of this compound into drug scaffolds is a highly deliberate architectural choice. A prominent example of its utility is in the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (Syk) inhibitors [4]. Syk is a non-receptor tyrosine kinase crucial for transducing downstream cellular signals following the cross-linking of FcεRI receptors in mast cells, making it a prime target for immunological and allergic disorders[4].

The Causality of the Scaffold:

Why use a CF

FcεRI-mediated Syk kinase signaling pathway and the intervention point for inhibitors.

Experimental Protocol: SNAr Coupling Workflow

To utilize CAS 911298-14-1 in the synthesis of a Syk inhibitor, the piperidine nitrogen must be coupled to an electrophilic core (e.g., a 2-chloro-pyrimidine derivative). The following is a self-validating Nucleophilic Aromatic Substitution (S

Step-by-Step Methodology: S

-

Reaction Setup: In an oven-dried, argon-purged reaction vial, combine 1.0 equivalent of the heteroaryl chloride (e.g., a substituted 2-chloropyrimidine) and 1.2 equivalents of this compound hydrochloride.

-

Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over weaker bases to ensure complete neutralization of the piperidine HCl salt and to drive the S

Ar reaction. Its steric bulk prevents unwanted nucleophilic attack by the base itself. -

Solvent and Heating: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) at a 0.2 M concentration. Heat the reaction to 90°C. Causality: Elevated temperature is required because the -CF

group sterically hinders the adjacent secondary amine and inductively reduces its nucleophilicity. -

In-Process Monitoring (Self-Validation): After 4 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the starting heteroaryl chloride peak is <2% and the desired product mass [M+H]

is the dominant peak. -

Workup and Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash 3x with 5% aqueous LiCl. Causality: Aqueous LiCl is highly effective at partitioning NMP into the aqueous phase, preventing solvent contamination during downstream purification.

-

Purification: Dry the organic layer over Na

SO

Conclusion

The compound this compound (CAS 911298-14-1) is far more than a simple chemical reagent; it is a highly tuned stereochemical tool for modern drug discovery. By understanding the causality behind its physicochemical properties—specifically the pKa modulation driven by the trifluoromethyl group—and implementing rigorous, self-validating analytical and synthetic protocols, medicinal chemists can effectively deploy this building block to design potent, metabolically stable therapeutics targeting complex pathways like Syk kinase.

References

-

ChemSrc Database. "911298-14-1_this compound". ChemSrc. [Link]

- World Intellectual Property Organization (WIPO). "WO2011075515A1 - Aminopyrimidines as syk inhibitors".

Sources

Novel Trifluoromethylated Heterocyclic Intermediates: A Technical Guide to Synthesis and Application

Executive Summary

The strategic incorporation of trifluoromethyl (

This guide analyzes the synthesis and application of these intermediates, contrasting Late-Stage Functionalization (LSF) with De Novo Building Block strategies. It provides validated protocols for researchers aiming to expand their chemical space with high-value fluorinated motifs.

The Fluorine Advantage in Heterocycles

The

-

Steric Bulk: Occupies a volume similar to an isopropyl group or an ethyl group (approx. 42 ų), allowing it to fill hydrophobic pockets in enzymes (e.g., kinases, GPCRs).

-

Electronic Modulation: The strong electron-withdrawing nature (

) lowers the -

Conformational Locking: In saturated heterocycles, the

group often dictates ring conformation (e.g., favoring equatorial positioning in piperidines) due to stereoelectronic effects (

Data Summary: Physicochemical Impact

| Property | Effect of | Drug Discovery Implication |

| Lipophilicity ( | Increases by ~1.0–1.2 units | Improves passive membrane permeability; may increase clearance if unchecked. |

| Metabolic Stability | Blocks CYP450 oxidation sites | Extends half-life ( |

| Acidity ( | Decreases basicity by 2–4 units | Reduces hERG binding; improves solubility at physiological pH. |

| Dipole Moment | Introduces strong local dipole | Enhances specific electrostatic interactions with target residues (e.g., Ser, Thr). |

Strategic Synthesis: Decision Matrix

Selecting the correct synthetic route depends heavily on the stage of drug development and the structural complexity of the target.

Novel Intermediate Class: Saturated -Heterocycles

While aromatic

The Building Block Strategy (Scalable)

Recent advances (2024-2025) have optimized the use of 4,4,4-trifluorocrotonic esters as versatile linchpins. By reacting these with bifunctional nucleophiles (e.g., thioglycolates), researchers can access

Experimental Protocol A: De Novo Synthesis of

-Tetrahydrothiophene

Context: Synthesis of a chiral scaffold for fragment-based screening.

Reagents:

-

Ethyl 4,4,4-trifluorocrotonate (1.0 equiv)

-

Methyl thioglycolate (1.1 equiv)

-

Triethylamine (

, 0.1 equiv, catalyst) -

Solvent: Dichloromethane (DCM)[2]

Methodology:

-

Michael Addition: In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (50 mmol) in DCM (100 mL). Cool to 0°C.

-

Addition: Dropwise add methyl thioglycolate mixed with

. The reaction is exothermic; maintain temperature -

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The intermediate thio-ether forms.

-

Dieckmann Condensation (In situ): Add a stronger base (e.g.,

or -

Workup: Quench with saturated

. Extract with EtOAc ( -

Decarboxylation (Optional): Reflux in aqueous DMSO/NaCl to remove the ester group if a simple

-THT core is desired.

Outcome: Yields

Late-Stage Functionalization: Radical Trifluoromethylation

For existing drug scaffolds (e.g., pyridines, diazines), direct C–H trifluoromethylation is the gold standard. The Langlois Reagent (

Mechanism of Action (Minisci-Type)

The reaction proceeds via a radical mechanism where an oxidant generates the

Experimental Protocol B: Innate C-H Trifluoromethylation

Context: Late-stage modification of a pyridine-based lead compound.

Reagents:

-

Substrate: Heterocycle (1.0 mmol)

-

Reagent: Sodium triflinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

-

Surfactant: TPGS-750-M (2 wt % in water) - Green Chemistry modification

Methodology:

-

Setup: To a vial containing the heterocycle and Langlois reagent, add the TPGS-750-M aqueous solution (2 mL).

-

Initiation: Add TBHP dropwise at room temperature.

-

Reaction: Stir vigorously at ambient temperature for 12–24 hours. The solution may become slightly biphasic as the lipophilic product forms.

-

Extraction: Add a minimal amount of EtOAc (1–2 mL) to extract the product from the micellar interior.

-

Purification: Separate the organic layer and purify via silica gel chromatography (Hexane/EtOAc gradient).

Note: This "on-water" protocol utilizes micellar catalysis to solubilize organic reactants, offering a greener alternative to DCM/Water biphasic systems.

Case Studies & Applications

Atogepant (Qulipta)

-

Target: CGRP Receptor Antagonist (Migraine).

-

Structural Feature: Contains a 2,3,6-trifluorophenyl moiety and a piperidinone core.

-

Relevance: While Atogepant uses direct fluorine atoms, the development pipeline analyzed

-analogs to optimize the balance between CNS penetration and potency.[3] The

Novel -Pyrazoles in Agrochemistry

Recent work has highlighted

Future Perspectives

The field is moving beyond simple

-

Trifluoromethoxy (

) and Trifluoromethylthio ( -

Chiral

Centers: Asymmetric catalysis to install

References

-

Liu, Y., et al. (2024).[5] Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.

-

Redka, M. O., et al. (2025).[6] Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.[6]

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).

-

O'Brien, A. G., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Angewandte Chemie / PMC.

-

Zhang, M., et al. (2021).[4] A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

The Strategic Role of Chiral Piperidine Derivatives in Modern Drug Discovery: Mechanistic Insights and Asymmetric Synthesis

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, frequently serving as the core scaffold in FDA-approved pharmaceuticals. As drug discovery paradigms shift from flat, sp²-hybridized aromatic systems toward complex, sp³-rich 3D architectures—a concept known as "escaping from flatland"—the stereochemistry of the piperidine ring has become a critical vector for optimization. Introducing chirality into the piperidine scaffold allows for precise spatial orientation of pharmacophores, dramatically improving target binding affinity, modulating physicochemical properties (such as logD and aqueous solubility), and mitigating off-target liabilities like hERG channel toxicity.

This technical guide provides an in-depth analysis of the mechanistic rationale behind chiral piperidines, highlights recent breakthroughs in their asymmetric synthesis, and outlines self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Why Chirality in Piperidines Matters

The piperidine scaffold offers a unique combination of features: a basic secondary or tertiary amine (pKa ~9–10) capable of acting as a hydrogen bond donor/acceptor, and a conformationally flexible chair structure that can be locked or biased by strategic substitutions.

When a chiral center is introduced, the molecule's three-dimensional topology is fundamentally altered. This stereochemical control dictates how the molecule interacts with the asymmetric environments of protein binding pockets.

Modulating Physicochemical and Pharmacokinetic Properties

The introduction of a chiral center can force the piperidine ring into specific conformations that shield lipophilic regions or expose polar groups. For example, in the development of SUCNR1 (succinate receptor 1) inhibitors, shifting from a generic 4-piperidyl analog to a chiral 3-piperidyl analog induced an intramolecular salt bridge. This folded conformation significantly increased the compound's lipophilicity and permeability without adding molecular weight .

Mitigating hERG Toxicity

A major hurdle in the development of amine-containing drugs is off-target binding to the hERG potassium channel, which can lead to fatal QT prolongation. By introducing electron-withdrawing groups (e.g., fluorine or hydroxyl) at specific chiral centers on the piperidine ring, medicinal chemists can lower the pKa of the basic nitrogen. This reduces the binding affinity to the hERG channel while maintaining the primary target efficacy.

Quantitative Impact of Piperidine Chirality

The following table summarizes the pharmacological impact of specific chiral modifications on various drug candidates :

| Target / Indication | Structural Modification | Pharmacological Impact |

| MeV-RdRp Inhibitor | Chiral center at C2 of piperidine | Increased aqueous solubility to 60 μg/mL; maintained target EC50 (60 nM). |

| SUCNR1 Inhibitor | Shift from 4-piperidyl to chiral 3-piperidyl | Increased logD (2.5 to 3.6); induced a favorable folded conformation via salt bridge. |

| CDPK1 Inhibitor | 3-fluoro substitution (C4 chiral center) | Improved target IC50 to 10.9 nM due to optimal fit in the binding cavum. |

| Bacterial Topo II | cis-fluoro substitution at C3 | Reduced hERG toxicity (IC50 = 233 μM); maintained potent antibacterial activity. |

Workflow of Chiral Piperidine Drug Discovery

The integration of chiral piperidines into a drug discovery pipeline requires a highly iterative process, balancing rational structural design with robust asymmetric synthesis and rigorous analytical validation.

Fig 1. Iterative workflow for chiral piperidine drug discovery and SAR optimization.

Synthetic Innovations: Asymmetric Synthesis

Historically, enantiopure piperidines were obtained via classical chiral resolution (e.g., fractional crystallization using tartaric acid), which inherently limits the maximum yield to 50% and generates significant waste. Modern medicinal chemistry relies on asymmetric catalysis to build these rings with high enantiomeric excess (e.e.).

A breakthrough methodology is the Rhodium-Catalyzed Reductive Transamination of Pyridinium Salts . This approach allows for the direct conversion of readily available, flat pyridines into complex, 3D chiral piperidines in a single pot, bypassing the need for high-pressure hydrogen gas.

Mechanism of Rhodium-Catalyzed Transamination

The reaction utilizes a chiral primary amine (such as (R)-1-phenylethylamine) which acts as both the nitrogen source and the chiral auxiliary. The Rh(III) catalyst facilitates a hydride transfer from formic acid to partially reduce the pyridine ring. The presence of water triggers a ring-opening/closing transamination cascade, transferring the chirality from the auxiliary to the newly formed piperidine ring.

Fig 2. Mechanism of Rh-catalyzed asymmetric reductive transamination of pyridinium salts.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis

This protocol describes a self-validating system for the synthesis of a chiral piperidine via reductive transamination.

Reagent Causality & Selection

-

[Cp*RhCl₂]₂ (1 mol%): Chosen for its high turnover frequency and stability in aqueous, biphasic environments.

-

Formic Acid (HCOOH): Acts as a mild, liquid hydride donor. It eliminates the severe safety hazards and specialized autoclave equipment required for H₂ gas.

-

(R)-1-Phenylethylamine (PEA): Serves a dual purpose. It acts as the nucleophile for the transamination cascade and provides the stereochemical induction required for the asymmetric reduction.

-

DCM/H₂O (15:1) Solvent System: The biphasic nature is critical. Dichloromethane dissolves the organic substrates, while the trace water is thermodynamically required to facilitate the ring-opening hydrolysis of the dihydropyridine intermediate.

Step-by-Step Methodology

-

Reaction Setup: In a 10 mL Schlenk tube under an ambient atmosphere, add the target pyridinium salt (0.5 mmol) and[Cp*RhCl₂]₂ (1 mol%).

-

Causality: An ambient atmosphere is tolerated because the Rh(III) catalyst complex is air-stable, drastically simplifying the operational workflow for scale-up.

-

-

Solvent & Reagent Addition: Add a pre-mixed solution of DCM/H₂O (15:1, 4.0 mL). Sequentially add (R)-1-phenylethylamine (10 equiv.) and HCOOH (24 equiv.).

-

Caution: The acid-base reaction between HCOOH and the amine is highly exothermic. Add the HCOOH dropwise in an ice bath to control gas evolution and prevent thermal degradation of the catalyst.

-

-

Execution & In-Process Validation: Seal the tube and stir the mixture at 40 °C for 22 hours.

-

Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (n-hexane/EtOAc 3:1). Stain the plate with ninhydrin and heat. The complete disappearance of the UV-active pyridinium spot and the appearance of a dark purple, ninhydrin-positive spot confirms the formation of the piperidine amine. Do not proceed to workup until conversion is >95%.

-

-

Workup: Cool the reaction to room temperature. Quench slowly with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract the mixture with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Structural Validation: Purify the crude residue via silica gel flash column chromatography.

-

Validation Check 2 (NMR): Analyze the purified product via ¹H and ¹³C NMR. The successful reduction is validated by the complete disappearance of aromatic pyridine protons (δ 7.0–9.0 ppm) and the emergence of complex aliphatic piperidine multiplets (δ 1.5–3.5 ppm).

-

-

Stereochemical Verification: Determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). The target e.e. should exceed 95% based on the stereocontrol of the (R)-PEA auxiliary.

Clinical Case Studies: FDA-Approved Chiral Piperidines

The clinical validation of chiral piperidine scaffolds is evident in several recent high-profile FDA approvals .

-

Niraparib (Zejula): A highly potent PARP inhibitor used for the treatment of ovarian cancer. Niraparib contains a single chiral center on its piperidine ring. In its industrial synthesis, the chirality is not achieved via transition metals, but rather through a highly enantioselective biocatalytic transaminase reaction utilizing the ATA-302 enzyme and pyridoxal-5-phosphate (PLP) as a co-factor.

-

Atogepant (Qulipta): A CGRP receptor antagonist approved for migraine prevention. It features a complex chiral piperidin-2-one ring. The 2,2,2-trifluoroethyl group attached to the chiral piperidine nitrogen significantly improves the compound's oral bioavailability and potency compared to earlier generations .

-

Avacopan (Tavneos): An orally active C5aR antagonist for the treatment of ANCA-associated vasculitis. Its synthesis relies on the classical chiral resolution of a piperidine intermediate using di-p-toluoyl-L-tartaric acid (L-DTTA) to achieve 99% e.e., demonstrating that traditional resolution methods remain viable for specific industrial scale-ups.

References

-

Chen, J., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, 2022. Available at:[Link]

-

Al-Majid, A. M., et al. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." Pharmaceuticals (MDPI), 2023. Available at:[Link]

Technical Profile: (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol

[1]

Executive Summary

This compound is a fluorinated heterocyclic building block utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents. Distinguished by the presence of a trifluoromethyl (

The introduction of the electron-withdrawing

Key Metrics

| Property | Value |

| Molecular Weight | 169.15 g/mol |

| Exact Mass | 169.0714 Da |

| CAS Registry Number | 911298-14-1 |

| Molecular Formula | |

| Stereochemistry | (2R, 4S) [cis-configuration] |

Physicochemical Specifications

Molecular Weight Calculation

The molecular weight is derived from the sum of the standard atomic weights of the constituent elements.

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 169.146 |

Stereochemical Analysis

The (2R,4S) configuration dictates a specific spatial arrangement crucial for ligand-protein binding.

-

C2 Position (

): The R-configuration at the 2-position places the bulky trifluoromethyl group in an equatorial orientation to minimize 1,3-diaxial steric strain. -

C4 Position (

): The S-configuration at the 4-position, relative to the 2R center, places the hydroxyl group on the same face of the ring (cis). -

Conformation: In the lowest energy chair conformation, both the

group and the

Synthetic Architecture

The synthesis of this compound typically proceeds via the diastereoselective reduction of the corresponding ketone precursor, 2-(trifluoromethyl)piperidin-4-one . The choice of reducing agent determines the stereochemical outcome (cis vs. trans).

Reaction Workflow

To access the (2R,4S) isomer (cis-alcohol), a hydride donor must attack the ketone from the sterically more hindered face (axial attack) or be guided by thermodynamic equilibration.

Figure 1: Synthetic pathway from pyridine precursor to the chiral piperidinol target.

Experimental Protocol (Ketone Reduction)

Objective: Conversion of 2-(trifluoromethyl)piperidin-4-one to the cis-4-hydroxy derivative.

-

Preparation: Dissolve 2-(trifluoromethyl)piperidin-4-one (1.0 eq) in anhydrous Methanol (MeOH) under an inert nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions and enhance stereoselectivity.

-

Addition: Slowly add Sodium Borohydride (

, 1.5 eq) portion-wise over 15 minutes. Note: -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

-

Quenching: Quench the reaction with saturated aqueous Ammonium Chloride (

) solution. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3x). Combine organic layers.

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to isolate the (2R,4S) isomer.

Analytical Validation

Verifying the identity and purity of the (2R,4S) isomer requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)

-

-NMR: The trifluoromethyl group appears as a characteristic doublet or multiplet around -75 ppm (relative to

-

-NMR (Coupling Constants): The proton at C4 (

-

Cis-isomer (Target): If the OH is equatorial, the H-4 proton is axial. It will exhibit large diaxial coupling constants (

Hz) with the adjacent axial protons at C3 and C5. -

Trans-isomer: If the OH is axial, the H-4 proton is equatorial, showing smaller coupling constants (

Hz).

-

Quality Control Logic

Figure 2: Analytical decision tree for validating stereochemistry.

Medicinal Chemistry Applications

The this compound scaffold is not merely a passive linker; it actively modulates the pharmacological profile of the drug candidate.

The Fluorine Effect

-

Basicity Reduction: The strong electron-withdrawing nature of the

group (inductive effect) reduces the electron density on the piperidine nitrogen. This lowers the-

Impact: A lower

increases the fraction of non-ionized drug at physiological pH (7.4), improving passive diffusion across lipid membranes and the Blood-Brain Barrier (BBB).

-

-

Metabolic Blocking: The

group blocks metabolic oxidation at the susceptible C2 position, extending the half-life (

Case Study: NK1 Antagonists

Research indicates that 2-trifluoromethyl piperidines serve as bioisosteres for 2-phenyl or 2-methyl piperidines in Neurokinin-1 (NK1) receptor antagonists. The specific (2R,4S) geometry is often required to optimally fill the hydrophobic pocket of the receptor while directing the hydrogen-bond donating hydroxyl group toward polar residues in the binding site.

References

-

ChemicalBook. (2024). 2-(Trifluoromethyl)piperidin-4-ol Product Description and CAS 1245644-81-8.[1] Retrieved from

-

ChemSrc. (2025). This compound CAS 911298-14-1 Entry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(Trifluoromethyl)piperidine derivatives. Retrieved from

-

Accela ChemBio. (2025). Product Catalog: trans-2-(Trifluoromethyl)piperidin-4-ol Hydrochloride. Retrieved from [2]

-

Journal of Medicinal Chemistry. (2011). Discovery and biological characterization of substituted piperidines as NK1 receptor antagonists. (Contextual citation for NK1 application). Retrieved from

Methodological & Application

Application Note: Synthesis of (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol from Pyridine

This Application Note provides a comprehensive, validated protocol for the synthesis of (2R,4S)-2-(trifluoromethyl)piperidin-4-ol , a critical chiral building block in medicinal chemistry (e.g., for radiotracers like LMI-1195 and peptidomimetics).

The route described proceeds from pyridine via a high-yielding intermediate strategy:

-

Functionalization: Conversion of pyridine to 2-(trifluoromethyl)pyridin-4-ol.

-

Stereoselective Reduction: Heterogeneous hydrogenation to the cis-piperidine.

-

Optical Resolution: Classical resolution using a chiral tartaric acid derivative to isolate the (2R,4S) enantiomer.

Executive Summary

Target Molecule: this compound CAS Registry: 1206968-80-6 (Generic/Racemic), Specific enantiomer often custom synthesized. Core Challenges:

-

Regioselectivity: Introducing the -CF₃ group at C2 and -OH at C4 of the pyridine ring.

-

Diastereocontrol: Achieving the cis-configuration (2,4-syn) during ring reduction.

-

Enantiocontrol: Isolating the specific (2R,4S) enantiomer from the racemic cis-mixture.

Methodology: This protocol utilizes a Rh-catalyzed diastereoselective hydrogenation to lock the cis-relative stereochemistry, followed by a classical resolution using (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the target enantiomer with >99% ee.

Synthetic Pathway & Workflow

The following diagram illustrates the complete lineage from Pyridine to the chiral target.

Caption: Step-wise synthetic lineage from Pyridine to this compound, highlighting the key hydrogenation and resolution steps.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (2-(Trifluoromethyl)pyridin-4-ol)

Note: While this intermediate is commercially available, the synthesis from pyridine is described for completeness.

Rationale: Direct trifluoromethylation of pyridine is challenging. The N-oxide route activates the C2 position for nucleophilic trifluoromethylation (using TMSCF₃) and the C4 position for nitration (electrophilic substitution), which is subsequently hydrolyzed to the hydroxyl group.

-

N-Oxidation: Treat Pyridine with H₂O₂ in acetic acid at 80°C to yield Pyridine-N-oxide.

-

Trifluoromethylation: React Pyridine-N-oxide with TMSCF₃ (Ruppert-Prakash reagent) and an activator (e.g., AgF or TBAF) to yield 2-(trifluoromethyl)pyridine.

-

Functionalization: Re-oxidize to the N-oxide, nitrate at C4 using fuming HNO₃/H₂SO₄, and hydrolyze the nitro group (or reduce and diazotize) to yield 2-(trifluoromethyl)pyridin-4-ol .

Phase 2: Diastereoselective Hydrogenation (The "Cis-Lock")

Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring while ensuring the -CF₃ and -OH groups adopt a cis relationship (syn-facial addition of hydrogen).

Mechanism: Heterogeneous hydrogenation on Rhodium surfaces typically proceeds via syn-addition. The thermodynamically stable product for 2,4-disubstituted piperidines is the cis-isomer, where both bulky groups (CF₃ and OH) can adopt equatorial positions in the chair conformation.

Protocol:

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

-

Reagents:

-

Substrate: 2-(Trifluoromethyl)pyridin-4-ol (10.0 g, 61.3 mmol).

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (1.0 g, 10 wt%). Note: Rh is superior to Pd for avoiding hydrogenolysis of the C-F bonds.

-

Solvent: Methanol (100 mL).

-

Additive: Acetic acid (5 mL) to protonate the nitrogen, preventing catalyst poisoning.

-

-

Procedure:

-

Charge the autoclave with substrate, solvent, acid, and catalyst.

-

Purge with N₂ (3x) and H₂ (3x).

-

Pressurize to 50 bar (725 psi) H₂ .

-

Stir vigorously (1000 rpm) at 60°C for 12 hours.

-

Cool to room temperature (RT) and vent carefully.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Workup: Dissolve residue in 2M NaOH (to pH > 12) and extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.

-

-

Yield: ~9.5 g (92%) of crude (±)-cis-2-(trifluoromethyl)piperidin-4-ol .

-

QC Check: ¹H NMR should show distinct axial/equatorial proton couplings indicative of the cis-isomer (J values >10 Hz for axial-axial interactions).

Phase 3: Enantiomeric Resolution (Isolation of (2R,4S))

Objective: Separate the (2R,4S) enantiomer from the racemic cis-mixture using a chiral resolving agent.[1]

Rationale: (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) is the "Gold Standard" resolving agent for chiral piperidines. It forms a crystalline diastereomeric salt preferentially with the (2R,4S) enantiomer due to specific hydrogen bonding and steric packing in the crystal lattice.

Protocol:

-

Salt Formation:

-

Dissolve (±)-cis-2-(trifluoromethyl)piperidin-4-ol (9.5 g, 56 mmol) in Ethanol (95%) (50 mL) at 70°C.

-

In a separate flask, dissolve (-)-L-DTTA (10.8 g, 28 mmol, 0.5 eq) in hot Ethanol (50 mL). Note: Using 0.5 equivalents maximizes theoretical yield of the target enantiomer salt.

-

Add the hot acid solution to the amine solution.

-

Allow the mixture to cool slowly to RT over 4 hours, then refrigerate at 4°C overnight.

-

-

Recrystallization:

-

Filter the white precipitate (Diastereomeric Salt).

-

Critical Step: Recrystallize the salt from hot Ethanol/Water (9:1) until the melting point and optical rotation are constant.

-

Target Salt: (2R,4S)-Amine[2] · (-)-L-DTTA.

-

-

Free-Basing:

-

Suspend the purified salt in water (50 mL).

-

Add 2M NaOH dropwise until pH 12.

-

Extract with DCM (3 x 50 mL).

-

Dry combined organics over Na₂SO₄ and concentrate to dryness.

-

-

Final Product: This compound as a white crystalline solid or viscous oil.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Precursor Yield | 45-60% (from Pyridine) | Multi-step sequence limiting factor. |

| Hydrogenation Yield | 90-95% | Highly efficient; minimal side products. |

| Diastereomeric Ratio (dr) | > 20:1 (cis:trans) | Controlled by Rh catalyst and H₂ pressure. |

| Resolution Yield | 35-40% (from racemate) | Theoretical max is 50%. |

| Final Enantiomeric Excess (ee) | > 99% | After one recrystallization of the salt.[3] |

| Optical Rotation [α]D | Negative (-) | Specific rotation varies by solvent (e.g., in MeOH). |

Quality Control & Validation

-

¹H NMR (400 MHz, CDCl₃):

-

Look for the proton at C2 (multiplet at ~3.2-3.5 ppm) and C4 (multiplet at ~3.8-4.0 ppm).

-

Stereochemical Probe: The coupling constants of the C2-H and C4-H signals confirm the axial/equatorial orientation. In the (2R,4S) cis-isomer, both substituents are equatorial, so the ring protons are axial, showing large diaxial couplings (~10-12 Hz).

-

-

¹⁹F NMR: Single singlet at ~ -75 ppm (eliminates presence of regioisomers).

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.

-

Flow: 1.0 mL/min.

-

Verify single peak and absence of the (2S,4R) enantiomer.

-

References

-

Precursor Synthesis: Banks, R. E., et al. "Heterocyclic polyfluoro-compounds.[4][5] Part XXIII." Journal of the Chemical Society C: Organic, 1970. Link

-

Hydrogenation Methodology: Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Central Science, 2020. Link

- Chiral Resolution Guide:Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (General reference for DTTA resolutions).

- Stereochemistry Confirmation:Lankin, D. C., et al. "Conformational Analysis of 2-Trifluoromethylpiperidines." Journal of Fluorine Chemistry, 2018.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. broadinstitute.org [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Hydrogenation of 2-Trifluoromethyl-4-Pyridone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The enantioselective synthesis of chiral piperidine scaffolds is a cornerstone of modern pharmaceutical and agrochemical research. The 2-trifluoromethyl-4-piperidinone core, in particular, represents a valuable building block due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive technical guide to the asymmetric hydrogenation of 2-trifluoromethyl-4-pyridone, a key transformation for accessing this chiral synthon. We will delve into the mechanistic underpinnings of this catalytic process, present a detailed experimental protocol based on state-of-the-art iridium catalysis, and provide guidelines for the analysis of the resulting product's enantiopurity.

Introduction: The Strategic Importance of Chiral Trifluoromethylated Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The incorporation of a trifluoromethyl (CF3) group can significantly modulate the biological activity of these molecules.[1] The strong electron-withdrawing nature of the CF3 group can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can improve membrane permeability and overall pharmacokinetic profiles.

Direct asymmetric hydrogenation of readily available pyridones presents an atom-economical and efficient route to chiral piperidones. However, the hydrogenation of the stable aromatic pyridone ring, especially one bearing an electron-withdrawing group, presents significant challenges. Catalyst deactivation by the product piperidine and the inherent stability of the aromatic system often lead to low reactivity and enantioselectivity.[2] This guide addresses these challenges by proposing a robust protocol that leverages the activation of the pyridone substrate.

Mechanistic Considerations and Catalyst Selection

The direct asymmetric hydrogenation of pyridones has been explored with various transition metal catalysts, including those based on ruthenium, rhodium, and iridium.[2][3] While some success has been achieved, particularly with ruthenium-based catalysts, achieving high enantioselectivity for electron-deficient pyridones remains a challenge.

A more successful strategy for the asymmetric hydrogenation of pyridines involves the temporary disruption of the aromatic system to enhance reactivity. This is often achieved by forming pyridinium salts or N-iminopyridium ylides. This activation strategy lowers the energy barrier for hydrogenation and can prevent catalyst inhibition by the substrate. We propose a similar activation strategy for 2-trifluoromethyl-4-pyridone.

For this application, we have selected a cationic iridium catalyst bearing a chiral bisphosphine ligand. Iridium catalysts have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a wide range of challenging substrates, including various heterocycles.[3] The combination of an iridium precursor such as [Ir(COD)Cl]2 with a chiral ligand like (R)-SYNPHOS has proven effective for the asymmetric hydrogenation of activated pyridinium salts, achieving high enantioselectivities.

The proposed mechanism involves the formation of an N-activated 2-trifluoromethyl-4-pyridone derivative, which then coordinates to the chiral iridium catalyst. Hydrogen adds oxidatively to the iridium center, and subsequent migratory insertion and reductive elimination steps deliver the chiral piperidinone enantioselectively.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the activated substrate and its subsequent asymmetric hydrogenation.

Synthesis of N-Benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide (Substrate Activation)

Rationale: Activation of the pyridone as an N-benzyl pyridinium salt enhances its reactivity towards hydrogenation and prevents catalyst poisoning by the basic nitrogen of the product.

Materials:

-

2-Trifluoromethyl-4-pyridone

-

Benzyl bromide

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-trifluoromethyl-4-pyridone (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add diethyl ether to precipitate the product.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum to obtain the N-benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide.

Iridium-Catalyzed Asymmetric Hydrogenation

Workflow Diagram:

Caption: Workflow for the Iridium-Catalyzed Asymmetric Hydrogenation.

Materials:

-

N-Benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide

-

[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

-

(R)-SYNPHOS ( (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Toluene (anhydrous, degassed)

-

Dichloromethane (anhydrous, degassed)

-

High-pressure autoclave equipped with a magnetic stirrer

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, to a glass liner for the autoclave, add [Ir(COD)Cl]₂ (1 mol%) and (R)-SYNPHOS (2.2 mol%).

-

Add a mixture of anhydrous, degassed toluene and dichloromethane (1:1 v/v).

-

Stir the mixture at room temperature for 30 minutes to allow for in-situ catalyst formation.

-

Add the N-benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide (100 mol%).

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 600 psi with hydrogen gas.

-

Stir the reaction mixture at 28 °C for 24 hours.

-

After 24 hours, carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the chiral N-benzyl-2-trifluoromethyl-4-piperidinone.

Analytical Protocol: Determination of Enantiomeric Excess

Rationale: Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of the asymmetric hydrogenation. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[4]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

Mobile Phase Preparation:

-

Prepare a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

-

Filter and degas the mobile phase before use.

Sample Preparation:

-

Prepare a stock solution of the racemic product (synthesized without a chiral ligand) at a concentration of 1 mg/mL in the mobile phase.

-

Prepare a sample of the enantioenriched product from the asymmetric hydrogenation at the same concentration.

HPLC Method:

| Parameter | Value |

| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Data Analysis:

-

Inject the racemic sample to determine the retention times of both enantiomers.

-

Inject the enantioenriched sample.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Prepare the catalyst strictly under inert conditions. |

| Poor substrate solubility | Try different solvent systems or increase the reaction temperature slightly. | |

| Low Enantioselectivity | Suboptimal ligand | Screen a library of chiral ligands (e.g., other BINAP derivatives, Josiphos-type ligands). |

| Incorrect reaction temperature | Vary the reaction temperature. Lower temperatures sometimes lead to higher enantioselectivity. | |

| Poor Peak Resolution in HPLC | Inappropriate mobile phase | Optimize the ratio of n-Hexane to IPA. Try other modifiers like ethanol. |

| Unsuitable chiral column | Screen different chiral stationary phases (e.g., cellulose-based vs. amylose-based). |

Conclusion

The asymmetric hydrogenation of 2-trifluoromethyl-4-pyridone is a challenging yet highly valuable transformation for the synthesis of chiral building blocks for drug discovery. The protocol detailed herein, which employs a substrate activation strategy coupled with a highly efficient iridium-based catalyst, provides a robust starting point for researchers in this field. Careful execution of the experimental procedures and rigorous analytical validation are paramount to achieving high enantioselectivity and reproducible results. Further optimization of the reaction conditions and chiral ligand may lead to even greater efficiency and selectivity.

References

-

Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9456-9459. Available at: [Link]

-

Zang, L., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. Available at: [Link]

-

Verendel, J. J., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – A European Journal, 19(49), 16737-16744. Available at: [Link]

-

Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850-2852. Available at: [Link]

-

Schlepphorst, C., et al. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 55(44), 13813-13817. Available at: [Link]

-

Andersson, P. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Request PDF. Available at: [Link]

-

Various Authors. (2025). Iridium-Catalyzed Asymmetric Hydrogenation. Request PDF. Available at: [Link]

-

Glorius, F., et al. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie, 128(44), 14015-14019. Available at: [Link]

-

Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Request PDF. Available at: [Link]

-

Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

-

Zhang, X. P. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation. Privileged Chiral Ligands and Catalysts. Available at: [Link]

-

Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation reactions. Pure and Applied Chemistry, 43(3-4), 401-421. Available at: [Link]

-

Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 13(1), 1-11. Available at: [Link]

-

Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

-

Shimadzu. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Sousa, T., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 313. Available at: [Link]

Sources

Intramolecular Mannich reaction for trifluoromethyl piperidines

Application Note: Stereoselective Synthesis of -Trifluoromethyl Piperidines via Intramolecular Mannich Reaction[1]

Introduction & Strategic Value

Piperidine alkaloids are ubiquitous pharmacophores, yet their trifluoromethylated analogues remain underutilized due to synthetic challenges. The

The intramolecular Mannich reaction offers a distinct advantage over intermolecular approaches:

-

Entropic efficiency: Tethering the nucleophile (enol/enamine) and electrophile (iminium) accelerates reaction rates.

-

Stereocontrol: The cyclic transition state minimizes steric clash, typically favoring the thermodynamically stable chair conformation.

-

Atom Economy: Generates complex bicyclic or substituted ring systems in a single step from acyclic precursors.

Mechanistic Pathway & Visualization

The reaction proceeds through the in situ formation of a reactive iminium ion from a

Figure 1: Mechanistic Pathway of the Intramolecular Mannich Reaction

Caption: Mechanistic flow from acyclic precursor to cyclized piperidine. The stereochemical outcome is determined at the Transition State (TS) node.

Experimental Protocols

Method A: Brønsted Acid-Mediated Cyclization (Standard)

This method utilizes p-toluenesulfonic acid (p-TsOH) to drive the dehydration of amino-ketals or hemiaminals, generating the reactive iminium species. It is robust for substrates bearing aryl or alkyl substituents.

Reagents:

-

Substrate:

-Trifluoromethyl- -

Aldehyde: Paraformaldehyde or Aryl aldehyde (1.1–1.5 equiv)

-

Catalyst: p-TsOH

H -

Solvent: Toluene (anhydrous)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the amino-ketal substrate (1.0 mmol) and toluene (10 mL, 0.1 M).

-

Addition: Add the aldehyde (1.2 mmol) and p-TsOH (0.1 mmol).

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Monitor water collection in the Dean-Stark trap. -

Monitoring: Check reaction progress by TLC or LC-MS (typically 2–4 hours). The disappearance of the starting amine and appearance of a less polar product indicates conversion.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous

(2 x 15 mL) to neutralize the acid. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Lewis Acid-Catalyzed Cyclization (Indium-Mediated)

For acid-sensitive substrates or to achieve orthogonal selectivity, Indium(III) chloride (

Reagents:

-

Substrate: Vinyl silyl trifluoromethyl amine (1.0 equiv)

-

Electrophile: Ethyl glyoxylate or aldehyde (1.2 equiv)

-

Catalyst:

(10–20 mol%) -

Solvent: Dichloromethane (DCM) or Acetonitrile

Protocol:

-

Setup: In a glovebox or under Argon, dissolve the amine substrate (0.5 mmol) in anhydrous DCM (5 mL).

-

Catalyst Addition: Add

(0.05 mmol) followed by the aldehyde (0.6 mmol). -

Reaction: Stir at room temperature for 12–24 hours. (Note: Some substrates may require mild heating to

). -

Quench: Quench the reaction with water (5 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

-

Analysis: The crude mixture often shows high diastereomeric purity. Purify via silica gel chromatography.

Data Presentation: Typical Substrate Scope

The following table summarizes typical results expected when subjecting various

| Entry | R-Group (Amine) | Aldehyde (R') | Method | Yield (%) | dr (cis:trans) |

| 1 | Benzyl | Paraformaldehyde (H) | A | 85 | >95:5 |

| 2 | Benzyl | Benzaldehyde (Ph) | A | 78 | 92:8 |

| 3 | Allyl | 4-Cl-Benzaldehyde | A | 72 | 90:10 |

| 4 | Tosyl | Ethyl Glyoxylate | B | 65 | 88:12 |

| 5 | H (Free amine) | Butanal | A | 60 | 85:15 |

Note: Yields and diastereomeric ratios (dr) are representative of optimized literature values. The "cis" isomer generally refers to the 2,6-disubstituted relationship.

Troubleshooting & Optimization

-

Low Yield: Often due to hydrolysis of the iminium intermediate. Ensure strictly anhydrous solvents and use molecular sieves (4Å) if not using a Dean-Stark trap.

-

Poor Diastereoselectivity: Lowering the reaction temperature (e.g.,

to RT) in Method B can improve dr, though reaction times will increase. -

Purification:

-Trifluoromethyl piperidines are often less basic than their non-fluorinated counterparts. If streaking occurs on silica, add 1%

References

-

Synthesis of Substituted

-Trifluoromethyl Piperidinic Derivatives. Molecules, 2017. Link -

A Simple Stereoselective Access to

-Trifluoromethylated Piperidines. Synlett, 2005. Link -

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 2021. Link

-

Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids. Radboud Repository, 2014. Link

-

Asymmetric Synthesis of (Trifluoromethyl)piperidines. ResearchGate, 2008. Link

Reagents for 2-trifluoromethyl piperidine ring formation

Introduction: The Strategic Value of the -CF Piperidine Scaffold

The 2-trifluoromethyl piperidine motif is a privileged scaffold in modern drug discovery.[1] The introduction of a trifluoromethyl (

Key Physicochemical Impacts:

-

pKa Modulation: The strong electron-withdrawing nature of the

group significantly lowers the pKa of the piperidine nitrogen (typically from ~11 to ~6-7). This improves oral bioavailability by reducing lysosomal trapping and enhancing membrane permeability.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Metabolic Stability: The

-position is a common site for metabolic oxidation (N-dealkylation orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> group extends the half-life ( -

Conformational Locking: The steric bulk of the

group (similar to an isopropyl group) often restricts conformational flexibility, potentially locking the molecule into a bioactive conformation.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

This guide details three distinct synthetic strategies, selecting the most reliable reagents and protocols for each.

Strategic Approaches & Reagent Selection

We categorize the synthesis into three primary workflows based on the starting material availability and stereochemical requirements.

| Strategy | Primary Reagents | Key Mechanism | Best For |

| A. Heterocycle Reduction | Catalytic Hydrogenation | Scale-up. Converting commercially available 2-( | |

| B. Nucleophilic Addition | Nucleophilic Trifluoromethylation | Versatility. Adding | |

| C. Metal-Free Cascade | Hydrosilylation/Reduction | Mild Conditions. Avoiding high-pressure |

Detailed Protocols

Strategy A: Catalytic Hydrogenation of 2-(Trifluoromethyl)pyridine

The Industrial Standard for Racemic Scaffolds[1]

Principle:

Direct hydrogenation of the pyridine ring is the most atom-economical route.[1] However, standard catalysts like

Reagents Required:

-

Substrate: 2-(Trifluoromethyl)pyridine (commercially available).[2][1]

-

Catalyst:

(Adams' Catalyst). Note: Use high surface area grade.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Solvent: Glacial Acetic Acid (

).[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Gas: Hydrogen (

).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol:

-

Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 2-(trifluoromethyl)pyridine (10 mmol) in glacial acetic acid (20 mL).

-

Catalyst Addition: Carefully add